N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
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Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with nitrobenzene under acidic conditions to form 6-nitro-1,3-benzothiazole. This intermediate is then reacted with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
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Step 1: Formation of 6-nitro-1,3-benzothiazole
- Reactants: 2-aminothiophenol, nitrobenzene
- Conditions: Acidic medium, typically hydrochloric acid
- Reaction:
C6H4SHNH2+C6H5NO2→C7H4N2O2S+H2O
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Step 2: Coupling with 3-phenoxybenzoyl chloride
- Reactants: 6-nitro-1,3-benzothiazole, 3-phenoxybenzoyl chloride
- Conditions: Base (triethylamine), solvent (dichloromethane)
- Reaction:
C7H4N2O2S+C6H4COCl→C7H4N2O2SCOC6H4O+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of 6-amino-1,3-benzothiazol-2-yl-3-phenoxybenzamide
Substitution: Formation of various substituted benzothiazole derivatives
Scientific Research Applications
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-nitro-1,3-benzothiazol-2-yl-3-phenylacrylamide
- 6-nitro-1,3-benzothiazol-2-yl-3-(phenylthio)propanamide
- 6-nitro-1,3-benzothiazol-2-yl-3-phenylurea
Uniqueness
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is unique due to the presence of the phenoxybenzamide moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development in various fields.
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c24-19(13-5-4-8-16(11-13)27-15-6-2-1-3-7-15)22-20-21-17-10-9-14(23(25)26)12-18(17)28-20/h1-12H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSPQQODZVBOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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